molecular formula C29H24N8O5 B11695852 3-{5-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

3-{5-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11695852
M. Wt: 564.6 g/mol
InChI Key: FYIMQBIQHTYBBO-UHBFCERESA-N
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Description

3-{5-[(Z)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound featuring a triazine ring, furan ring, and benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(Z)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, while reduction reactions can produce amines from nitro groups .

Scientific Research Applications

3-{5-[(Z)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-[(Z)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazine ring and furan moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[(Z)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds .

Properties

Molecular Formula

C29H24N8O5

Molecular Weight

564.6 g/mol

IUPAC Name

3-[5-[(Z)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C29H24N8O5/c1-17-6-7-22(14-18(17)2)32-28-33-27(31-21-8-10-23(11-9-21)37(40)41)34-29(35-28)36-30-16-24-12-13-25(42-24)19-4-3-5-20(15-19)26(38)39/h3-16H,1-2H3,(H,38,39)(H3,31,32,33,34,35,36)/b30-16-

InChI Key

FYIMQBIQHTYBBO-UHBFCERESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C

Origin of Product

United States

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